2-(2-Chloro-3-methoxyphenyl)acetonitrile
Overview
Description
“2-(2-Chloro-3-methoxyphenyl)acetonitrile” is a chemical compound with the molecular formula C9H8ClNO . It is used in various chemical reactions and has a molecular weight of 181.62 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a nitrile group (-CN) attached to a phenyl ring, which is further substituted with a chloro group (-Cl) and a methoxy group (-OCH3) .
Chemical Reactions Analysis
Acetonitrile, a compound similar to “this compound”, can be used as an important synthon in many types of organic reactions . Especially in the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful tool to afford nitrogen-containing compounds or nitrile-containing compounds .
Scientific Research Applications
Kinetics and Reaction Mechanisms
- Research on the kinetics of elimination reactions involving chloro-methoxyphenyl compounds in acetonitrile has provided insights into the reaction mechanisms, including the formation of stable cations and the effects of electron-donating groups. These studies contribute to our understanding of the chemical behavior of similar compounds in synthetic chemistry (Kumar & Balachandran, 2006).
Nucleophilic Aromatic Substitution
- An unusual aromatic substitution method to access indolenines using 2-(2-Methoxyphenyl)acetonitrile derivatives reacts with various alkyl and aryl Li reagents. This process highlights the compound's utility in synthesizing constituents of natural products and cyanine dyes, underscoring its significance in organic synthesis and dye production (Huber, Roesslein, & Gademann, 2019).
Synthesis and Chemical Reactivity
- The compound's reactivity has been explored for the synthesis of bioactive heterocycles and other nitrogen heterocyclic compounds. For instance, acetylation, formylation, and subsequent reactions with primary and heterocyclic amines have been used to construct a variety of chemically and biologically significant molecules, demonstrating its versatility as a building block in organic synthesis (Farouk, Ibrahim, & El-Gohary, 2021).
Application in Molecular Imprinting
- The development of molecular imprinted polymers (MIPs) for selective sample preparation and trace determination of compounds in complex matrices showcases the compound's application in analytical chemistry, providing a basis for the sensitive and selective detection of environmental and biological samples (Omidi et al., 2014).
Properties
IUPAC Name |
2-(2-chloro-3-methoxyphenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c1-12-8-4-2-3-7(5-6-11)9(8)10/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNAWMUTUZYWDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1Cl)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901288678 | |
Record name | 2-Chloro-3-methoxybenzeneacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901288678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52516-45-7 | |
Record name | 2-Chloro-3-methoxybenzeneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52516-45-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-3-methoxybenzeneacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901288678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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